6-methoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole nucleus. Subsequent functionalization steps introduce the methoxy group, the thian-4-yl piperidine moiety, and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of the carboxamide group can produce an amine derivative .
Scientific Research Applications
6-methoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-methoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s methoxy and carboxamide groups may further modulate its binding affinity and specificity, leading to distinct biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity.
4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Uniqueness
6-methoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thian-4-yl piperidine moiety and the methoxy group differentiates it from other indole derivatives, potentially leading to novel applications and effects .
Properties
IUPAC Name |
6-methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-26-18-3-2-16-12-20(23-19(16)13-18)21(25)22-14-15-4-8-24(9-5-15)17-6-10-27-11-7-17/h2-3,12-13,15,17,23H,4-11,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYAXRMDELRGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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